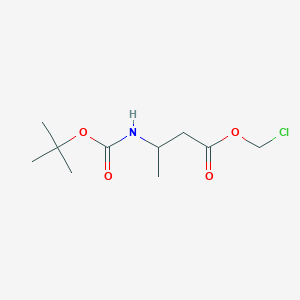

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

CAS No.:

Cat. No.: VC13604660

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18ClNO4 |

|---|---|

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14) |

| Standard InChI Key | UJUNDWHIFKCLMQ-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, with the following key characteristics:

-

Molecular formula: C₁₀H₁₈ClNO₄

-

SMILES: CC(CC(=O)OCCl)NC(=O)OC(C)(C)C

The Boc group protects the amino functionality, while the chloromethyl moiety facilitates nucleophilic substitutions. Stereochemical variants, such as the (R)- and (S)-enantiomers, are commercially available and critical for asymmetric synthesis .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (liquid at RT) | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in DCM, THF, acetone | |

| Stability | Moisture-sensitive; store at 2–8°C |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves two stages:

-

Boc Protection: Reacting 3-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or Et₃N).

-

Chloromethylation: Treating the Boc-protected intermediate with chloromethylating agents (e.g., chloromethyl chloroformate) under anhydrous conditions .

Example Reaction:

Key Reactivity

-

Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, or alcohols to form alkylated products .

-

Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, yielding a free amine for further functionalization.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a versatile building block for introducing side-chain modifications in peptides. For example:

-

Solid-Phase Synthesis: Its chloromethyl group anchors peptides to resin supports, enabling automated synthesis .

-

Conjugation: Reacts with cysteine residues or other nucleophiles to form stable thioether or ester linkages .

Pharmaceutical Intermediates

It is employed in synthesizing protease inhibitors and kinase modulators. A notable example is its use in preparing oxetanyl peptidomimetics, which enhance metabolic stability in drug candidates .

Research Findings and Comparative Analysis

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 4.60 (d, J = 7.0 Hz, 1H, NH), 4.44 (d, J = 7.0 Hz, 1H, CH₂Cl), 1.45 (s, 9H, Boc).

-

IR: Peaks at 1728 cm⁻¹ (C=O ester) and 1555 cm⁻¹ (N–H bend) .

Comparison with Analogous Compounds

| Compound | Key Differences | Application |

|---|---|---|

| Methyl 3-((Boc)amino)propanoate | Lacks chloromethyl group; lower reactivity | Carboxylate activation |

| (R)-Chloromethyl Boc-aminobutanoate | Enantioselective synthesis | Chiral drug intermediates |

| Boc-Tle-OH (tert-leucine derivative) | Bulkier side chain; altered solubility | Peptide stability |

| Hazard | Precautionary Measures |

|---|---|

| Skin/Eye Irritant (GHS Cat. 2) | Use nitrile gloves, goggles |

| Moisture Sensitivity | Store under argon or nitrogen |

Future Perspectives

Ongoing research explores its utility in targeted drug delivery (e.g., antibody-drug conjugates) and biodegradable polymers. Computational studies aim to predict its reactivity in novel catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume